molecular formula C17H14ClN5O3S B3012835 N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896326-53-7

N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No. B3012835
CAS RN: 896326-53-7
M. Wt: 403.84
InChI Key: ODKNTOORSLJXGV-UHFFFAOYSA-N
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Description

The compound N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a synthetic molecule that appears to be designed for pharmacological purposes. Although the provided papers do not directly discuss this compound, they offer insights into similar molecules that can help us infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with a precursor molecule, followed by a series of chemical transformations to introduce various functional groups. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure, and final substitution reactions . This suggests that the synthesis of this compound could also involve a complex sequence of reactions, each requiring careful optimization to achieve the desired product.

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using computational methods such as density functional theory (DFT). These analyses provide insights into the equilibrium geometry, hydrogen bonding interactions, and vibrational wavenumbers . For the compound , a similar approach could reveal the presence of intramolecular and intermolecular hydrogen bonds, which are crucial for the stability and biological activity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through their interactions with biological targets. For example, molecular docking studies have been used to predict the binding affinity of synthesized molecules to specific enzymes or receptors . This implies that this compound could also be analyzed through computational docking to understand its potential interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized using spectroscopic techniques like IR, NMR, and mass spectrometry, which confirm the presence of various functional groups and the overall molecular structure . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, can be investigated to predict the compound's behavior in biological systems . These analyses are essential for understanding the compound's potential as a drug candidate.

Scientific Research Applications

Antimicrobial Applications

A series of acetamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit a range of biological activities, including antibacterial, antifungal, and anti-tuberculosis effects. The structural elucidation of these compounds underscores the significance of the acetamide group in contributing to their biological efficacy (Mahyavanshi, Parmar, & Mahato, 2011).

Antiviral and Anti-exudative Activities

Derivatives of 1,2,4-triazole, including those related to the compound , have shown promising antiviral and anti-exudative activities. These findings highlight the potential of such derivatives in the development of new therapeutic agents for viral infections and inflammatory conditions (Chalenko et al., 2019).

Anticancer Applications

Research on the antimalarial sulfonamides has expanded to evaluate their potential as COVID-19 therapeutic agents, illustrating the versatility of sulfonamide derivatives in drug discovery. These studies involve computational calculations and molecular docking to predict their effectiveness against various diseases, including cancer (Fahim & Ismael, 2021).

Synthesis and Structural Analysis

The synthesis and structural characterization of related compounds, involving detailed spectroscopic analysis, provide a foundation for understanding the chemical behavior and potential applications of "N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide." These studies emphasize the importance of structural features in determining the biological activity and stability of such compounds (Jenepha Mary, Pradhan, & James, 2022).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O3S/c1-10(24)19-12-3-2-4-13(7-12)20-15(25)9-27-16-21-14-6-5-11(18)8-23(14)17(26)22-16/h2-8H,9H2,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKNTOORSLJXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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